4-((3-Cyanopyridin-2-yl)oxy)benzamide
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Overview
Description
4-((3-Cyanopyridin-2-yl)oxy)benzamide is a chemical compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanopyridine moiety linked to a benzamide group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Cyanopyridin-2-yl)oxy)benzamide typically involves the reaction of 3-cyanopyridine with 4-hydroxybenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-((3-Cyanopyridin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
4-((3-Cyanopyridin-2-yl)oxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((3-Cyanopyridin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Cyanopyridin-2-yl)oxy)benzoic acid
- 4-((3-Cyanopyridin-2-yl)oxy)benzylamine
- 4-((3-Cyanopyridin-2-yl)oxy)benzyl alcohol
Uniqueness
4-((3-Cyanopyridin-2-yl)oxy)benzamide is unique due to its specific structure, which combines a cyanopyridine moiety with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H9N3O2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxybenzamide |
InChI |
InChI=1S/C13H9N3O2/c14-8-10-2-1-7-16-13(10)18-11-5-3-9(4-6-11)12(15)17/h1-7H,(H2,15,17) |
InChI Key |
YJQPVQUSGLJPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)N)C#N |
Origin of Product |
United States |
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